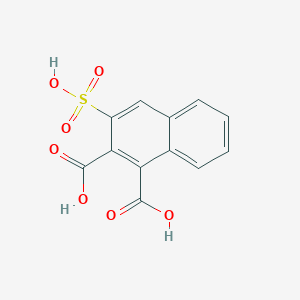
3-Sulfonaphthalene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfonaphthalene-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a naphthalene ring substituted with sulfonic acid and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfonaphthalene-1,2-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. One common method is the sulfonation of naphthalene using sulfuric acid to introduce the sulfonic acid group. This is followed by the oxidation of the resulting sulfonaphthalene to introduce the carboxylic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Sulfonaphthalene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonated naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Sulfonated naphthoquinones.
Reduction: Sulfonated naphthalene alcohols.
Substitution: Halogenated or nitrated sulfonaphthalene derivatives.
Applications De Recherche Scientifique
3-Sulfonaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Sulfonaphthalene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Acid: Similar in structure but lacks the sulfonic acid group.
Naphthalene-1,2-dicarboxylic Acid: Similar but without the sulfonic acid group.
Sulfonaphthalene: Contains the sulfonic acid group but lacks the carboxylic acid groups.
Uniqueness
3-Sulfonaphthalene-1,2-dicarboxylic acid is unique due to the presence of both sulfonic acid and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Numéro CAS |
94107-18-3 |
|---|---|
Formule moléculaire |
C12H8O7S |
Poids moléculaire |
296.25 g/mol |
Nom IUPAC |
3-sulfonaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H8O7S/c13-11(14)9-7-4-2-1-3-6(7)5-8(20(17,18)19)10(9)12(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18,19) |
Clé InChI |
KCDGGWBMODXFHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


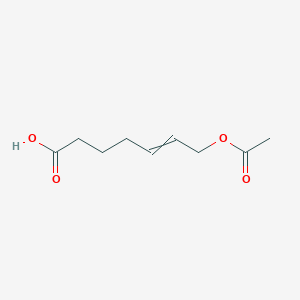
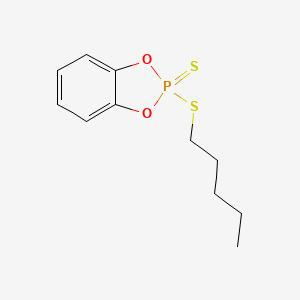
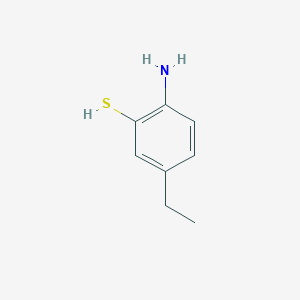
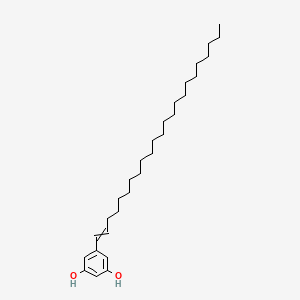
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
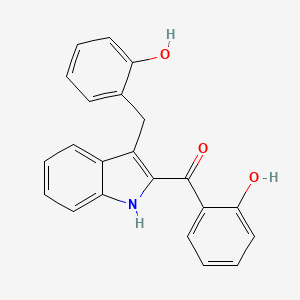


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

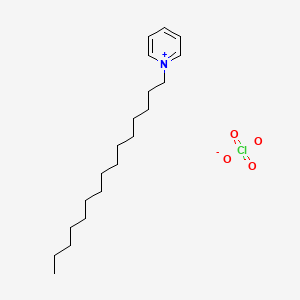
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
